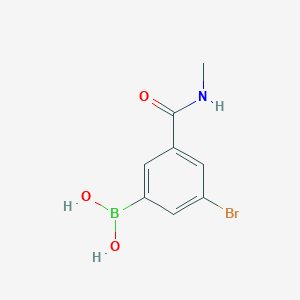

5-Bromo-3-(N-methylaminocarbonyl)phenylboronic acid

CAS No.: 2121515-18-0

Cat. No.: VC11651886

Molecular Formula: C8H9BBrNO3

Molecular Weight: 257.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2121515-18-0 |

|---|---|

| Molecular Formula | C8H9BBrNO3 |

| Molecular Weight | 257.88 g/mol |

| IUPAC Name | [3-bromo-5-(methylcarbamoyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H9BBrNO3/c1-11-8(12)5-2-6(9(13)14)4-7(10)3-5/h2-4,13-14H,1H3,(H,11,12) |

| Standard InChI Key | OHDDEMWGXPFMHZ-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1)Br)C(=O)NC)(O)O |

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Data

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 5-bromo-3-(N-methylaminocarbonyl)phenylboronic acid typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach begins with 3-bromo-5-nitrophenylboronic acid, which undergoes reduction to the corresponding aniline derivative, followed by acylation with methyl isocyanate to introduce the N-methylcarbamoyl group . Alternative methods utilize palladium-catalyzed borylation of pre-functionalized aryl halides. For example, Miyaura borylation of 5-bromo-3-(N-methylaminocarbonyl)bromobenzene with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ yields the boronic ester intermediate, which is subsequently hydrolyzed to the boronic acid .

Optimization Challenges

Key challenges include controlling regioselectivity during boronation and minimizing debromination side reactions. The use of bulky ligands (e.g., dppf) in palladium catalysis improves selectivity for the desired para-boronation relative to the bromine substituent . Recent advances in Matteson homologation, a method employed for α-aminoboronic acids, suggest potential adaptations for introducing carbamoyl-boronic acid motifs, though this remains underexplored for the title compound .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound participates in Suzuki-Miyaura reactions with aryl halides to form biaryl structures. Its electron-withdrawing carbamoyl group enhances electrophilicity at the boron center, facilitating transmetalation with palladium catalysts . For instance, coupling with 4-bromoanisole under Pd(PPh₃)₄ catalysis yields 4′-methoxy-3-(N-methylcarbamoyl)biphenyl-5-boronic acid, a precursor to kinase inhibitors .

Oxidative Amination

Recent methodologies leveraging photoredox-copper dual catalysis enable direct coupling of aryl boronic acids with amines. In the presence of Ru(bpy)₃²⁺ and Cu(acac)₂, 5-bromo-3-(N-methylaminocarbonyl)phenylboronic acid reacts with anilines or alkylamines under aerobic conditions to form secondary amines, bypassing traditional Ullmann or Buchwald-Hartwig protocols . This approach achieves yields of 63–90% with broad functional group tolerance .

Future Directions

Drug Delivery Systems

Boronic acids’ affinity for diols positions this compound as a candidate for glucose-responsive insulin delivery or tumor-targeted nanocarriers, leveraging the acidic tumor microenvironment .

Catalytic Innovations

Adapting nickel or copper catalysis for enantioselective couplings could expand its utility in asymmetric synthesis, particularly for chiral carbamoyl-containing pharmaceuticals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume